molecular formula C30H36F12N12O10 B12290156 2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid

2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid

Cat. No.: B12290156
M. Wt: 952.7 g/mol
InChI Key: JYRRXGHBFAELIV-UHFFFAOYSA-N
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Description

2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple guanidine groups and a trifluoroacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the cyclohexyl and phenoxy components, followed by the introduction of guanidine groups through nucleophilic substitution reactions. The final step involves the addition of trifluoroacetic acid under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality. Large-scale production may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where guanidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced phenoxy or cyclohexyl compounds.

Scientific Research Applications

2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The guanidine groups can form hydrogen bonds with proteins, affecting their structure and function. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine
  • 2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;acetic acid

Uniqueness

2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This compound’s stability, solubility, and reactivity make it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C30H36F12N12O10

Molecular Weight

952.7 g/mol

IUPAC Name

2-[4-[2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)

InChI Key

JYRRXGHBFAELIV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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